2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol
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Overview
Description
2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol is a heterocyclic compound that features both benzothiazole and thiazole rings. These structures are known for their significant biological and pharmacological activities, making them of great interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . This process can be carried out under various conditions, including microwave irradiation and one-pot multicomponent reactions, which are efficient and environmentally friendly .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products . These methods include the use of commercially available reagents and the application of atom economy procedures .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for cyclization and reducing agents for the synthesis of derivatives .
Major Products Formed: The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which have significant biological activities .
Scientific Research Applications
2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active heterocycles, which are important in the development of new drugs . Additionally, it serves as a catalyst or ligand in organic synthesis reactions, facilitating the progress of various chemical reactions . This compound is also used in the preparation of other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Mechanism of Action
The mechanism of action of 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its biological effects . Molecular docking studies have shown that it can inhibit certain enzymes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzothiazole and thiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole .
Uniqueness: What sets 2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol apart is its unique combination of benzothiazole and thiazole rings, which confer distinct biological activities and reactivity patterns . This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
CAS No. |
193273-28-8 |
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Molecular Formula |
C11H9N3OS2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzothiazol-2-ylmethyl)-1,3-thiazol-5-ol |
InChI |
InChI=1S/C11H9N3OS2/c12-11-14-7(10(15)17-11)5-9-13-6-3-1-2-4-8(6)16-9/h1-4,15H,5H2,(H2,12,14) |
InChI Key |
XKPKGNLEHROVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=C(SC(=N3)N)O |
Origin of Product |
United States |
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